3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole

Overview

Description

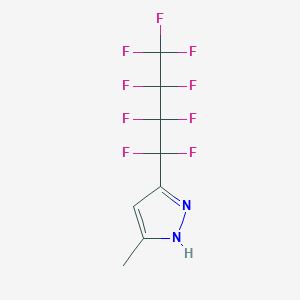

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole is a fluorinated pyrazole derivative characterized by a nonafluorobutyl (-C₄F₉) group at the 3-position and a methyl (-CH₃) group at the 5-position of the pyrazole ring. The nonafluorobutyl substituent imparts high hydrophobicity, chemical stability, and electron-withdrawing effects, making this compound valuable in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

Introduction of the Nonafluoro-1-butyl Group: The nonafluoro-1-butyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated alkyl halide, such as nonafluoro-1-butyl iodide, in the presence of a base like potassium carbonate.

Methylation: The methyl group can be introduced via a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the fluorinated alkyl group.

Scientific Research Applications

Chemical Properties and Reactivity

The compound's reactivity can be attributed to its functional groups, which allow it to undergo various chemical reactions such as:

- Electrophilic substitution

- Nucleophilic additions

- Cyclization processes

The presence of the nonafluoro-1-butyl group increases the compound's reactivity towards electrophiles, which is essential for its applications in drug design and synthesis of novel materials.

Pharmaceutical Applications

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole shows potential as a lead compound in pharmaceutical research. Its biological activity suggests that it could interact effectively with various biological targets, including enzymes and receptors. Preliminary studies indicate that fluorinated pyrazoles can enhance binding affinity due to their lipophilic nature. Further research is necessary to elucidate the specific interactions at the molecular level.

Case Studies in Drug Development

- Antimicrobial Agents : Research has indicated that derivatives of fluorinated pyrazoles exhibit antimicrobial properties. The lipophilicity of this compound may enhance its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Compounds : Some studies have explored the anti-inflammatory potential of pyrazole derivatives. The unique structure of this compound may contribute to the modulation of inflammatory pathways.

Agrochemical Applications

In agrochemistry, this compound can be utilized as an active ingredient in pesticides or herbicides. The fluorinated alkyl chain enhances the compound's stability and efficacy in agricultural formulations.

Potential Use Cases

- Herbicides : Its ability to disrupt specific biochemical pathways in plants could lead to the development of effective herbicides.

- Insecticides : The compound may also target insect metabolic pathways, providing a basis for new insecticidal products.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science. Its stability and reactivity can be harnessed in the synthesis of advanced materials.

Examples of Material Applications

| Application Type | Description |

|---|---|

| Fluorinated Polymers | Used in creating high-performance polymers with enhanced thermal stability. |

| Coatings | Potential use in protective coatings due to its chemical resistance. |

Mechanism of Action

The mechanism of action of 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The fluorinated alkyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The table below compares 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole with structurally related pyrazole derivatives:

Key Observations:

Fluorination Impact: The nonafluorobutyl group in this compound contributes to higher molecular weight and hydrophobicity compared to smaller fluorinated substituents (e.g., -CF₃). This enhances thermal stability and resistance to degradation . In contrast, trifluoromethyl (-CF₃) groups (e.g., in 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole) balance lipophilicity and steric bulk, favoring drug-like properties .

Conformational Differences: Pyrazoles with aromatic substituents (e.g., 3-(4-fluorophenyl)-5-phenylpyrazole) exhibit planar geometries (dihedral angles <10°), enabling π-π stacking in crystal lattices . Aliphatic fluorinated chains (e.g., nonafluorobutyl) likely induce non-planar conformations, reducing crystallinity but improving solubility in non-polar solvents.

Biological and Environmental Considerations: Amino-substituted pyrazoles (e.g., 5-Amino-3-methyl-1-phenylpyrazole) show improved solubility and hydrogen-bonding capacity, making them suitable for pharmaceutical applications . The nonafluorobutyl group’s persistence in the environment raises ecological concerns, as seen in hazard assessments .

Biological Activity

3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole is a fluorinated pyrazole derivative that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound is part of a broader class of pyrazoles, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular structure of this compound consists of a pyrazole ring substituted with a nonafluoroalkyl group and a methyl group. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazoles against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL . This suggests that the compound may possess similar properties worth investigating further.

The antimicrobial mechanism of pyrazoles is often linked to their ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition disrupts bacterial cell division and growth, leading to the compound's effectiveness against various pathogens . Additionally, the unique structure of this compound may allow it to interact with specific molecular targets within microbial cells, enhancing its biological activity.

Synthesis and Evaluation

The synthesis of this compound has been explored in various studies. For instance, a simple two-step synthesis process was reported using aliphatic aldehydes and hydrazine derivatives . The resulting compounds were evaluated for their biological activities, with promising results indicating potential applications in drug development.

Comparative Studies

A comparative analysis of several pyrazole derivatives revealed that modifications at the C-3 position significantly influenced antimicrobial efficacy. For example, compounds with electron-withdrawing groups at this position exhibited enhanced activity against Staphylococcus aureus and Mtb . This highlights the importance of structural optimization in developing effective antimicrobial agents.

Data Tables

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Pyrazole Derivative A | 0.03 | Mycobacterium tuberculosis |

| Pyrazole Derivative B | 0.25 | Staphylococcus aureus |

Case Studies

- Antimycobacterial Activity : In one study, various substituted pyrazoles were synthesized and tested against drug-resistant Mtb strains. The most potent derivative demonstrated an MIC of 0.03 µg/mL, indicating strong potential for further development as an antitubercular agent .

- Antibacterial Efficacy : Another investigation into pyrazole-based compounds showed that modifications at the C-3 position could enhance antibacterial activity against S. aureus , with some derivatives achieving MIC values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis of fluorinated pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or β-keto esters. For this compound, a stepwise approach is recommended:

Precursor Preparation : Use diethyl oxalate and perfluorinated ketones to form fluorinated intermediates (e.g., ethyl 4-hydroxy-4-(perfluorobutyl)-2-oxobutanoate) under sodium hydride catalysis in anhydrous toluene .

Cyclization : React intermediates with methylhydrazine in ethanol under reflux (12–24 hours) to form the pyrazole core .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Optimization Strategies :

-

Temperature Control : Maintain reflux temperatures to avoid side reactions (e.g., decomposition of perfluorinated chains).

-

Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

-

Yield Improvement : Use a 20% molar excess of methylhydrazine to drive cyclization to completion .

- Supporting Data :

| Synthetic Step | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Precursor Prep | 65–70 | NaH, toluene, 0°C → RT | |

| Cyclization | 55–60 | Ethanol, reflux, 24h |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify non-equivalent protons (e.g., methyl group at C5: δ 2.1–2.3 ppm; pyrazole ring protons: δ 6.5–7.0 ppm).

- ¹⁹F NMR : Confirm perfluorobutyl group integrity (CF₂ signals: δ -80 to -125 ppm) .

- X-ray Crystallography :

- Use SHELX software (SHELXL for refinement) to resolve structural ambiguities. Fluorine atoms often exhibit strong anomalous scattering, aiding in heavy-atom phasing .

- Mass Spectrometry :

- High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1) .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-1, 14-α-demethylase) due to the compound’s fluorinated hydrophobic chain .

- Software Workflow :

Protein Preparation : Retrieve target structures from PDB (e.g., 3LD6 for 14-α-demethylase). Remove water molecules and add polar hydrogens using AutoDock Tools.

Ligand Preparation : Generate 3D conformers of this compound with Open Babel, optimizing charges via AM1-BCC.

Docking : Use AutoDock Vina with a grid box covering the active site (20 ų). Validate results with RMSD clustering (<2.0 Å) .

- Key Interactions :

- The perfluorobutyl group may form van der Waals contacts with nonpolar residues (e.g., Leu376 in 3LD6).

- The pyrazole ring can engage in π-π stacking with aromatic side chains (e.g., Phe228) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for pyrazole derivatives?

- Methodological Answer :

-

Pharmacokinetic Profiling :

-

Assess metabolic stability using liver microsomes (human/rat) to identify rapid clearance issues (e.g., cytochrome P450-mediated oxidation of the methyl group) .

-

Bioavailability Enhancement :

-

Formulate the compound as a nanoemulsion (e.g., 0.1% w/v Tween-80) to improve solubility and tissue penetration .

-

Mechanistic Validation :

-

Use knockout models (e.g., COX-1/COX-2⁻/⁻ mice) to isolate target-specific effects in vivo .

Q. Data Contradiction Analysis

Q. How can researchers address conflicting results in the biological activity of fluorinated pyrazoles across studies?

- Methodological Answer :

- Standardize Assays : Adopt uniform protocols (e.g., MTT assay for cytotoxicity with 48h incubation) to minimize variability .

- Control for Fluorine Effects :

- Compare activity of non-fluorinated analogs to isolate fluorine-specific contributions.

- Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .

Q. Methodological Tables

Table 1. Comparison of Analgesic Activity Models for Pyrazole Derivatives

| Model | Key Endpoints | Limitations | Reference |

|---|---|---|---|

| Acetic acid test | Writhing count | Non-specific inflammation | |

| Formalin test | Phase I/II latency | Central vs. peripheral effects |

Table 2. Computational Tools for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | X-ray refinement | |

| AutoDock Vina | Molecular docking | |

| PASS Online | Activity prediction |

Properties

IUPAC Name |

5-methyl-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F9N2/c1-3-2-4(19-18-3)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWLDKAYGDLRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F9N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379705 | |

| Record name | 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247220-81-1 | |

| Record name | 3-(Nonafluoro-1-butyl)-5-(methyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.